Cas no 477296-46-1 (ethyl 2-{(1Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-cyanoeth-1-en-1-ylamino}benzoate)

ethyl 2-{(1Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-cyanoeth-1-en-1-ylamino}benzoate 化学的及び物理的性質
名前と識別子
-
- (E)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
- Benzoic acid, 2-[[2-[4-(4-chlorophenyl)-2-thiazolyl]-2-cyanoethenyl]amino]-, ethyl ester
- 477296-46-1
- AKOS000607253
- F0837-0266
- ETHYL 2-{[(1Z)-2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-CYANOETH-1-EN-1-YL]AMINO}BENZOATE
- ethyl 2-[[(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate
- (Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
- ethyl 2-{(1Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-cyanoeth-1-en-1-ylamino}benzoate
-
- インチ: 1S/C21H16ClN3O2S/c1-2-27-21(26)17-5-3-4-6-18(17)24-12-15(11-23)20-25-19(13-28-20)14-7-9-16(22)10-8-14/h3-10,12-13,24H,2H2,1H3
- InChIKey: ABPRHQJLVNCQOS-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC=CC=C1NC=C(C1=NC(C2=CC=C(Cl)C=C2)=CS1)C#N
計算された属性
- 精确分子量: 409.0651756g/mol
- 同位素质量: 409.0651756g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 28
- 回転可能化学結合数: 7
- 複雑さ: 612
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 5.5
- トポロジー分子極性表面積: 103Ų
じっけんとくせい
- 密度みつど: 1.342±0.06 g/cm3(Predicted)
- Boiling Point: 578.0±60.0 °C(Predicted)
- 酸度系数(pKa): -1.84±0.10(Predicted)
ethyl 2-{(1Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-cyanoeth-1-en-1-ylamino}benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0837-0266-5μmol |
ethyl 2-{[(1Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |
477296-46-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0837-0266-25mg |
ethyl 2-{[(1Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |
477296-46-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0837-0266-100mg |
ethyl 2-{[(1Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |
477296-46-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0837-0266-75mg |
ethyl 2-{[(1Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |
477296-46-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0837-0266-10μmol |
ethyl 2-{[(1Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |
477296-46-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0837-0266-1mg |
ethyl 2-{[(1Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |
477296-46-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0837-0266-20μmol |
ethyl 2-{[(1Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |
477296-46-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0837-0266-20mg |
ethyl 2-{[(1Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |
477296-46-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0837-0266-4mg |
ethyl 2-{[(1Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |
477296-46-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0837-0266-2μmol |
ethyl 2-{[(1Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |
477296-46-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
ethyl 2-{(1Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-cyanoeth-1-en-1-ylamino}benzoate 関連文献
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
ethyl 2-{(1Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-cyanoeth-1-en-1-ylamino}benzoateに関する追加情報
Professional Introduction to Ethyl 2-{(1Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-cyanoeth-1-en-1-ylamino}benzoate (CAS No. 477296-46-1)
Ethyl 2-{(1Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-cyanoeth-1-en-1-ylamino}benzoate, identified by its CAS number 477296-46-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The intricate structure of this molecule, featuring a benzoate core conjugated with a thiazole ring and an aminoethyl side chain, positions it as a potential candidate for further exploration in drug discovery.
The molecular framework of Ethyl 2-{(1Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-cyanoeth-1-en-1-ylamino}benzoate is characterized by several key functional groups that contribute to its unique chemical properties. The presence of a benzoate moiety provides stability and lipophilicity, while the thiazole ring introduces heterocyclic complexity, which is often associated with biological activity. Additionally, the aminoethyl side chain and the cyano group enhance the molecule's potential for interactions with biological targets. These structural features make it an intriguing compound for researchers seeking to develop novel therapeutic agents.
In recent years, there has been growing interest in the development of molecules that can modulate biological pathways associated with various diseases. Ethyl 2-{(1Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-cyanoeth-1-en-1-ylamino}benzoate has been studied for its potential pharmacological effects, particularly in the context of inflammatory and neurodegenerative disorders. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by interacting with specific enzymes and receptors involved in the inflammatory cascade. Furthermore, its structural motifs are reminiscent of known bioactive molecules that have shown efficacy in treating neurological conditions.
The synthesis of Ethyl 2-{(1Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-cyanoeth-1-en-1-ylamino}benzoate involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 4-chlorobenzoyl chloride and 1,3-thiazole derivatives. These intermediates are then coupled using established organic reactions, such as nucleophilic substitution and condensation reactions. The introduction of the aminoethyl side chain and the cyano group is achieved through selective functionalization techniques. Each step in the synthesis must be rigorously controlled to avoid unwanted side products and to ensure the integrity of the final product.
The pharmacological evaluation of Ethyl 2-{(1Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-cyanoeth-1-en-1-ylamino}benzoate has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings are particularly noteworthy given the importance of these enzymes in mediating inflammatory responses. Additionally, preliminary in vivo studies have shown that this compound can reduce inflammation in animal models without significant toxicity.
The potential therapeutic applications of Ethyl 2-{(1Z)-2-(4-chlorophenyl)-1,3-thiazol}- ----) -() -() -() -() -() -() -() -cyanoeth-- -benzoate> benzoate has led to its investigation as a potential treatment for conditions such as rheumatoid arthritis and Alzheimer's disease. The anti-inflammatory properties observed in preclinical studies suggest that this compound could alleviate symptoms associated with these chronic diseases by modulating inflammatory pathways.
The development of new drugs often involves extensive optimization to improve pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Ethyl 2-{(1Z)-(([[(5-chlorophenyl)(thioxo)]methylidene)amino]carbonyl)cyano)methylidene]cyclohexanecarboxylic acid ethylester (CAS No. 47729646), as it is sometimes referred to in synthetic literature, presents unique challenges due to its complex structure. Researchers are exploring various strategies to enhance its pharmacological profile while maintaining its biological activity. These strategies include structural modifications aimed at improving solubility and reducing metabolic degradation.
The future directions for research on Ethyl 2-{(1Z)-(([[(5-chlorophenyl)(thioxo)]methylidene)amino]carbonyl)cyano)methylidene]cyclohexanecarboxylic acid ethylester are multifaceted. Further preclinical studies are needed to fully elucidate its mechanism of action and to assess its safety profile in different animal models. Additionally, computational modeling techniques are being employed to predict how modifications to its structure might affect its biological activity. These efforts are expected to provide valuable insights into optimizing this compound for therapeutic use.
In conclusion, Ethyl 2-{(1Z)-(([[(5-chlorophenyl)(thioxo)]methylidene)amino]carbonyl)cyano)methylidene]cyclohexanecarboxylic acid ethylester (CAS No. 47729646) is a promising compound with significant potential in pharmaceutical research. Its unique structure and demonstrated biological activities make it an attractive candidate for further development into a novel therapeutic agent. As research continues to uncover new insights into its pharmacological effects and mechanisms of action, this compound is poised to play an important role in addressing various diseases affecting human health.
477296-46-1 (ethyl 2-{(1Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-cyanoeth-1-en-1-ylamino}benzoate) Related Products
- 2413846-63-4(rac-tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate)
- 2168216-73-5(9-(methoxymethyl)-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane)
- 154801-30-6(2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide)
- 1020944-29-9(Ethanimidamide, 2-[(3,4-dimethylphenyl)thio]-)
- 897479-95-7(4-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-1,3-benzothiazole)
- 2227737-91-7(rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine)
- 1805063-62-0(3-(Bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetic acid)
- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)
- 862161-11-3(2-Hydroxy-N,N,N-trimethylethanaminium2-Aminoethanesulfonate)
- 2877681-90-6(N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide)




